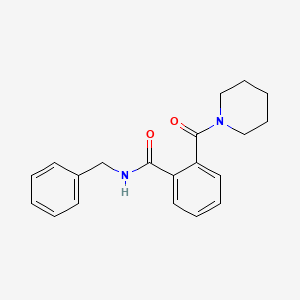

N-苄基-2-(1-哌啶基羰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-benzyl-2-(1-piperidinylcarbonyl)benzamide involves the reaction of substituted benzoic acids with piperidine, among other methods. A notable example includes the synthesis of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, where substituting the benzamide with a bulky moiety in the para position led to increased activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for enhanced activity (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and crystallography, provide insights into the geometric and electronic characteristics of these compounds. For instance, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized by comprehensive spectroscopic investigations, revealing the molecule's conformational preferences and structural features, which are crucial for understanding its reactivity and interaction with biological targets (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives can be influenced by substituents on the benzamide and piperidine moieties. For example, the introduction of an akyl or phenyl group at the nitrogen atom significantly enhances activity, as demonstrated in the synthesis of anti-acetylcholinesterase inhibitors (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined by their molecular configurations. X-ray crystallography has been employed to elucidate the crystal structures of benzamide derivatives, providing valuable information for the design of compounds with desired physical and chemical properties (Wu et al., 2014).

Chemical Properties Analysis

The chemical properties of N-benzyl-2-(1-piperidinylcarbonyl)benzamide derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on the synthesis, reactivity, and potential applications of these compounds in medicinal chemistry highlight their significance in the development of new therapeutic agents. The chemical structure influences their interaction with biological systems, as seen in the synthesis and evaluation of benzamide derivatives for anti-fatigue effects, demonstrating the compounds' potential as bioactive molecules (Wu et al., 2014).

科学研究应用

合成与结构分析

N-苄基-2-(1-哌啶基羰基)苯甲酰胺衍生物已被合成用于各种科学应用,包括作为 AMPA 受体的变构调节剂。这些衍生物,例如 1-(1,3-苯并二氧杂-5-基羰基)哌啶,是使用取代的苯甲酸和哌啶、吗啉或吡咯烷合成的。它们的晶体结构是通过重结晶获得的,并通过 FT-IR、1H-NMR、元素分析和 X 射线晶体学表征,显示出识别 AMPA 受体调节剂结合位点的潜力 (吴等人,2014)。

医学影像

在医学影像领域,N-苄基-2-(1-哌啶基羰基)苯甲酰胺衍生物,例如 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA),已因其通过 σ 受体闪烁显像术可视化人原发性乳腺肿瘤的潜力而受到研究。这些化合物优先结合在乳腺癌细胞上过表达的 σ 受体,表明它们具有非侵入性评估肿瘤增殖的潜力 (卡瓦利尔等人,2002)。

药物研究

在药物研究中,N-苄基-2-(1-哌啶基羰基)苯甲酰胺衍生物已被评估其对血清素 4 (5-HT(4)) 受体激动剂的活性,显示出改善胃肠道运动的潜力。这些研究涉及衍生物的合成及其收缩离体豚鼠升结肠的能力测试,突出了衍生物对胃肠道运动的良好药理学特征和优异的口服生物利用度 (松达等人,2003)。

抗真菌和抗菌应用

N-苄基-2-(1-哌啶基羰基)苯甲酰胺衍生物及其金属配合物已被合成并表征了其对引起重大植物疾病的病原体的抗真菌活性。这些研究证明了这些化合物作为有效抗真菌剂的潜力,与其他衍生物相比,特定的衍生物表现出增强的活性 (魏群等人,2005)。

此外,苯甲酰胺衍生物及其铜和钴配合物已被评估对各种细菌菌株的抗菌活性。这些研究表明,金属配合物比游离配体和标准抗生素表现出更好的活性,表明它们在对抗细菌感染中具有潜在用途 (卡蒂沃拉等人,2013)。

属性

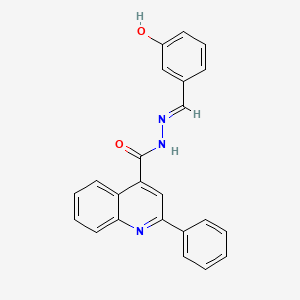

IUPAC Name |

N-benzyl-2-(piperidine-1-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(21-15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJLPOWANBHNKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(1-piperidinylcarbonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)

![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)